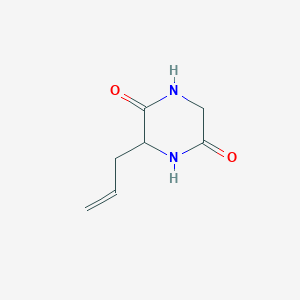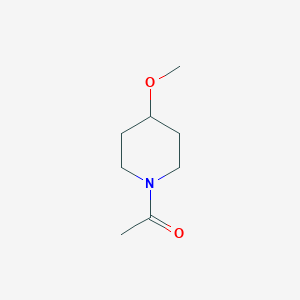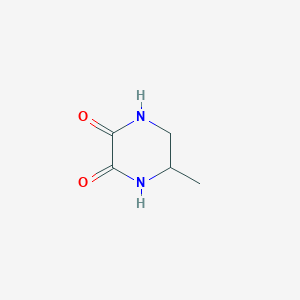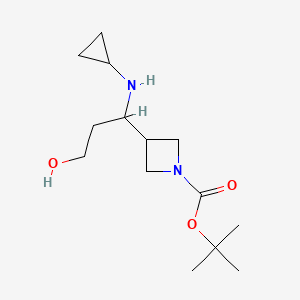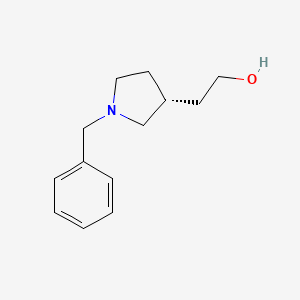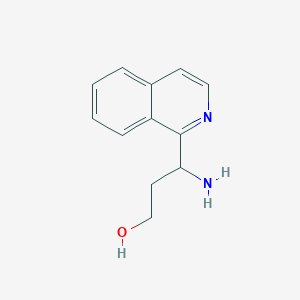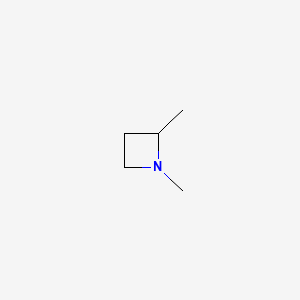
2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dimethyl-2-hydroxyethyl)-4,4-dimethyl-2-imidazolidinethione is a unique organic compound characterized by its imidazolidinethione core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dimethyl-2-hydroxyethyl)-4,4-dimethyl-2-imidazolidinethione typically involves the reaction of 1,1-dimethyl-2-hydroxyethylamine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolidinethione ring. The reaction mixture is then purified through recrystallization to obtain the desired compound in high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its identity and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,1-Dimethyl-2-hydroxyethyl)-4,4-dimethyl-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted imidazolidinethiones
Aplicaciones Científicas De Investigación
1-(1,1-Dimethyl-2-hydroxyethyl)-4,4-dimethyl-2-imidazolidinethione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dimethyl-2-hydroxyethyl)-4,4-dimethyl-2-imidazolidinethione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in oxidative stress pathways, such as glutathione peroxidase and superoxide dismutase.
Pathways Involved: It modulates the redox balance within cells, thereby exerting its effects on cellular processes related to inflammation and oxidative damage.
Comparación Con Compuestos Similares
- 1,1-Dimethyl-2-hydroxyethyl radical
- N-(1,1-Dimethyl-2-hydroxyethyl)benzamide
- 3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Comparison: 1-(1,1-Dimethyl-2-hydroxyethyl)-4,4-dimethyl-2-imidazolidinethione stands out due to its unique imidazolidinethione ring structure, which imparts distinct chemical reactivity and stability compared to other similar compounds.
Propiedades
Número CAS |
63907-13-1 |
|---|---|
Fórmula molecular |
C9H18N2OS |
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
1-(1-hydroxy-2-methylpropan-2-yl)-4,4-dimethylimidazolidine-2-thione |
InChI |
InChI=1S/C9H18N2OS/c1-8(2)5-11(7(13)10-8)9(3,4)6-12/h12H,5-6H2,1-4H3,(H,10,13) |
Clave InChI |
LIWRZJFRQMAMTG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C(=S)N1)C(C)(C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


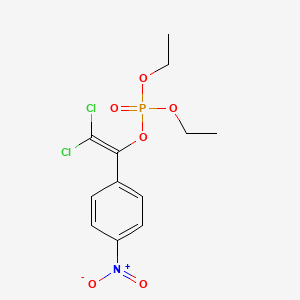
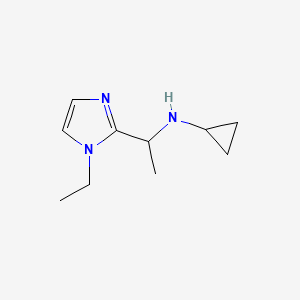
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
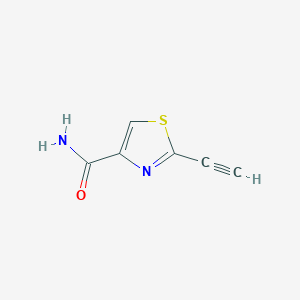
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
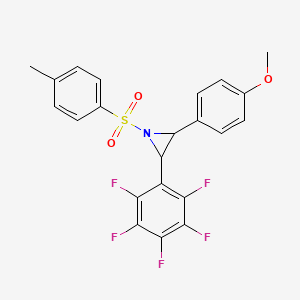
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
